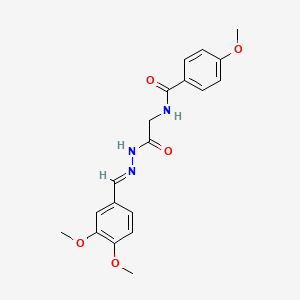

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide

Description

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a hydrazine-based benzamide derivative characterized by a 3,4-dimethoxybenzylidene hydrazine moiety linked to a 4-methoxybenzamide core. Its molecular formula is C₂₄H₂₄N₃O₆, with a molecular weight of 474.47 g/mol (monoisotopic mass: 474.1664) . The compound features an (E)-configuration at the benzylidene double bond, confirmed by spectral analysis (¹H-NMR, ¹³C-NMR, IR) . Its synthesis typically involves condensation of 2-(3,4-dimethoxybenzylidene)hydrazinecarboxamide with 4-methoxybenzoyl chloride under reflux conditions in ethanol or DMF .

Properties

CAS No. |

476430-96-3 |

|---|---|

Molecular Formula |

C19H21N3O5 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide |

InChI |

InChI=1S/C19H21N3O5/c1-25-15-7-5-14(6-8-15)19(24)20-12-18(23)22-21-11-13-4-9-16(26-2)17(10-13)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ |

InChI Key |

DLXJCCGVBVIZSE-SRZZPIQSSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves a multi-step process. One common method includes the condensation reaction between 3,4-dimethoxybenzaldehyde and hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final product .

Reaction Conditions:

Step 1: Condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate in ethanol at reflux temperature.

Step 2: Reaction of the intermediate hydrazone with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds structurally related to N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide. For instance, derivatives of benzamide have shown broad-spectrum antiviral effects against Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV-1), Hepatitis C Virus (HCV), and Enterovirus 71 (EV71) by enhancing intracellular levels of APOBEC3G, a cellular protein that inhibits viral replication . The incorporation of similar structural features in N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide may yield compounds with enhanced antiviral efficacy.

Anticancer Properties

The compound's potential as an anticancer agent has been investigated through various studies. Specifically, the presence of methoxy groups is known to enhance the biological activity of benzamide derivatives against cancer cell lines. For example, compounds with similar structures have exhibited significant antiproliferative activity against breast cancer cells (MCF-7) and other cancer types . These findings suggest that N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide could be developed as a therapeutic agent targeting multiple cancer pathways.

Synthesis and Structure-Activity Relationship

The synthesis of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves complex chemical reactions that can yield derivatives with varying biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. The introduction of different substituents on the benzamide core can significantly influence the compound's potency and selectivity against specific targets .

Case Study: Antiviral Screening

In a study focused on antiviral agents, researchers synthesized several benzamide derivatives and evaluated their activity against HBV using both in vitro and in vivo models. The most promising candidates demonstrated significant inhibition of viral replication and were further analyzed for their pharmacokinetic profiles . This approach exemplifies how compounds related to N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide can be screened for antiviral efficacy.

Case Study: Anticancer Efficacy

Another investigation assessed the anticancer effects of methoxy-substituted benzamides on various cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity and selective targeting of cancer cells while minimizing toxicity to normal cells . This study underlines the importance of chemical modifications in developing effective anticancer agents.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-arylidenehydrazino benzamides, where structural variations occur at the benzylidene or benzamide moieties. Key analogues and their differences are summarized below:

Physicochemical and Spectroscopic Differences

IR Spectroscopy :

¹H-NMR :

Biological Activity

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique hydrazone structure, may exhibit various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the available literature on its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is C19H21N3O5, with a molecular weight of approximately 373.39 g/mol. The compound features a hydrazine linkage and methoxy substituents that may influence its reactivity and biological interactions.

Anti-Cancer Activity

Recent studies have investigated the anti-cancer potential of compounds related to N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide. For instance:

- In vitro Studies : Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study demonstrated that derivatives exhibited significant anti-proliferative activity against MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cell lines, with IC50 values indicating effective inhibition of cell growth .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through the intrinsic mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Anti-Inflammatory Activity

Compounds structurally similar to N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide have also shown promise in reducing inflammation:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that certain derivatives can inhibit the release of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for treating inflammatory diseases .

Case Studies and Research Findings

Discussion

The biological activity of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide appears promising based on preliminary studies. Its structural features may contribute to its ability to interact with biological targets effectively.

Future Directions

Further research is needed to:

- Optimize Synthesis : Developing more efficient synthetic routes could enhance yield and purity.

- In vivo Studies : Conducting animal studies will be crucial to understand the pharmacokinetics and therapeutic potential in living organisms.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights into potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.